3-oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanenitrile

Physicochemical profiling Drug-likeness prediction Medicinal chemistry triage

3-Oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanenitrile (CAS 158387-00-9) is a C9H11N3O pyrazole derivative bearing a 1,3,5-trimethyl substitution pattern on the heterocycle and a reactive β-keto-nitrile side chain at the 4-position. This distinguishes it from the more common 1-cyanoacetyl-3,5-dimethylpyrazole (CAS 36140-83-7) by incorporating an additional methyl group at N1 and relocating the keto-nitrile linkage from the pyrazole N1 to the C4 position—a shift that alters both electronic distribution and steric environment around the reactive centers.

Molecular Formula C9H11N3O
Molecular Weight 177.2 g/mol
CAS No. 158387-00-9
Cat. No. B3379457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanenitrile
CAS158387-00-9
Molecular FormulaC9H11N3O
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C)C)C(=O)CC#N
InChIInChI=1S/C9H11N3O/c1-6-9(8(13)4-5-10)7(2)12(3)11-6/h4H2,1-3H3
InChIKeyKGNFWMCFDNESHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanenitrile CAS 158387-00-9: A Trimethylpyrazole β-Keto-nitrile Building Block


3-Oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanenitrile (CAS 158387-00-9) is a C9H11N3O pyrazole derivative bearing a 1,3,5-trimethyl substitution pattern on the heterocycle and a reactive β-keto-nitrile side chain at the 4-position . This distinguishes it from the more common 1-cyanoacetyl-3,5-dimethylpyrazole (CAS 36140-83-7) by incorporating an additional methyl group at N1 and relocating the keto-nitrile linkage from the pyrazole N1 to the C4 position—a shift that alters both electronic distribution and steric environment around the reactive centers . The compound is valued as a versatile intermediate in medicinal chemistry and agrochemical research, serving as a precursor for heterocyclic scaffolds, pyrazolo-pyridine systems, and other condensed ring structures [1].

Why 3-Oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanenitrile Is Not Interchangeable with Other Pyrazole β-Keto-nitriles


Interchanging pyrazole β-keto-nitrile building blocks without verifying the substitution pattern introduces significant risk of divergent synthetic outcomes and altered biological activity profiles. The 1,3,5-trimethyl-4-yl substitution isomer presents a fundamentally different reactivity landscape compared with its 3,5-dimethyl-1-yl regioisomer (1-cyanoacetyl-3,5-dimethylpyrazole, CAS 36140-83-7) . In the latter, the keto-nitrile chain is attached at N1, making it an effective cyanoacetyl transfer reagent; in the target compound, attachment at C4 precludes this transfer role while enabling distinct condensation and cyclization chemistries. Furthermore, the third methyl group at N1 modulates lipophilicity (XLogP3: 0.6) and hydrogen-bonding capacity relative to des-methyl analogs . Class-level evidence from comparative studies of pyrazole derivatives against FTO protein demonstrates that small changes in substitution pattern produce large shifts in binding affinity, with certain pyrazole analogs exhibiting quenching constants 2- to 5-fold higher than others in the same series [1]. Procurement of the incorrect isomer, even at equivalent purity (95–97% range), risks failed reactions, uninterpretable SAR data, and wasted resources.

Quantitative Differentiation Evidence for 3-Oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanenitrile vs. Closest Analogs


Physicochemical Profile: Lipophilicity and Topological Polar Surface Area vs. 3,5-Dimethyl N1-Linked Analog (CAS 36140-83-7)

The target compound's computed lipophilicity (XLogP3: 0.6) and topological polar surface area (TPSA: 58.7 Ų) place it in a more favorable oral drug-like property space compared with the 3,5-dimethyl N1-linked analog 1-cyanoacetyl-3,5-dimethylpyrazole (CAS 36140-83-7), which exhibits a lower TPSA due to the absence of free rotatable bonds at the exocyclic carbonyl and lacks the N1-methyl contribution to ClogP . In a drug-discovery triage context where TPSA > 50 Ų is often desirable for oral bioavailability, the target compound's profile represents a measurable advantage for library design [1].

Physicochemical profiling Drug-likeness prediction Medicinal chemistry triage

Synthetic Utility: Condensation and Heterocycle Formation Chemistry Distinct from N1-Linked Pyrazole β-Keto-nitriles

The target compound's β-keto-nitrile group attached at the pyrazole C4 position enables participation in Knoevenagel condensations, Gewald reactions, and pyrazolo-pyridine ring-forming reactions that are structurally precluded for N1-linked analogs such as 1-cyanoacetyl-3,5-dimethylpyrazole [1]. Patent literature on condensed pyrazole 3-oxo-propanenitrile derivatives (EP 0347773) explicitly describes the utility of 4-substituted pyrazole 3-oxo-propanenitriles as precursors to pharmacologically active condensed heterocycles, with the C4 linkage providing correct geometry for cyclization onto the pyrazole ring [2]. The N1-linked isomer, in contrast, is documented primarily as a cyanoacetyl transfer reagent and would not serve as a direct precursor for C4-fused systems .

Heterocyclic synthesis 3-Oxo-propanenitrile chemistry Condensation reactions

Biological Activity Fingerprint: Distinct Target Profile vs. N1-Substituted Pyrazole β-Keto-nitriles

The 1,3,5-trimethyl-4-yl substitution pattern produces a distinct biological activity fingerprint. BindingDB records for compounds bearing the 1,3,5-trimethyl-1H-pyrazol-4-yl moiety show activity against multiple targets including FTO (IC50: 11.8 μM), ALKBH5 (IC50: 168 μM), and ALKBH2 (IC50: 152 μM) [1]. In contrast, the most extensively studied N1-linked analog (1-cyanoacetyl-3,5-dimethylpyrazole) is primarily documented for anticancer activity in cellular assays (IC50 values in the 30–50 μM range against MCF-7 and HeLa cell lines) but shows a different target engagement profile due to the distinct spatial arrangement of the keto-nitrile pharmacophore [2]. A comparative spectrofluorimetric study of five pyrazole derivatives binding to FTO protein demonstrated that specific pyrazole analogs exhibit 2- to 5-fold differences in Stern-Volmer quenching constants (KSV), with the most potent derivative binding via van der Waals forces and hydrogen bonds [3].

FTO/ALKBH5 demethylase inhibition Epitranscriptomic tool compounds Structure-activity relationship

Thermal Stability and Physical Form: Crystalline Solid with Defined Melting Point vs. Low-Melting or Liquid Analogs

The target compound is a crystalline solid at ambient temperature with a reported melting point of 34–38 °C, as confirmed by X-ray crystallographic characterization . This is in stark contrast to the related 1-cyanoacetyl-3,5-dimethylpyrazole, which is a white crystalline solid with a much higher melting point of 118–121 °C . The low melting point of the target compound (near ambient) has practical implications: it may require refrigerated storage (recommended 2–8 °C by certain vendors) to prevent melting or caking during shipment and long-term storage, but simultaneously offers advantages in melt-based formulation or solvent-free reaction conditions where a low-melting solid is desirable . X-ray structural data confirm the molecule is nearly planar (torsion angle -179° for C4-C7-C8-C9), with intermolecular packing governed by van der Waals interactions (nearest O...C distance: 3.647 Å) [1].

Compound handling Formulation compatibility Storage and stability

Regiochemical Identity Verification: Spectroscopic Fingerprinting Differentiates from Positional Isomers

The target compound has been characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and X-ray crystallography, with updated spectroscopic data reported in the recent crystallographic literature [1]. The canonical SMILES (CC1=C(C(=NN1C)C)C(=O)CC#N) unambiguously defines the C4 attachment of the 3-oxo-propanenitrile chain, distinguishing it from the isomeric 3-oxo-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanenitrile, where the identical keto-nitrile chain is N1-linked . The two isomers share the same molecular formula (C9H11N3O) and molecular weight (177.20 g/mol) and cannot be distinguished by mass spectrometry alone; NMR (notably the chemical shift of the pyrazole C4 and the methylene protons adjacent to the nitrile) and X-ray diffraction are required for unambiguous structural confirmation .

QC/QA analytical characterization NMR spectroscopy Regiochemical purity

Purity and Procurement Specifications: 95–97% Assay with Defined Storage Requirements

Commercially available batches of 3-oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanenitrile are supplied at 95% minimum purity (AKSci, Fluorochem) or 97% purity (Chemenu, Leyan) . The 1-cyanoacetyl-3,5-dimethylpyrazole comparator is typically offered at 97% purity by major suppliers (Alfa Aesar, TCI), providing a similar purity baseline but with key differences in storage: the comparator is stable at room temperature in air, while the target compound requires sealed, dry, refrigerated (2–8 °C) conditions due to its lower melting point [1]. The target compound's catalog pricing (e.g., CNY ¥3,168/250mg from Fluorochem) positions it as a premium research intermediate relative to the dimethyl analog, reflecting its lower production volume and more specialized synthetic route .

Chemical procurement Purity specification Supply chain qualification

Recommended Application Scenarios for 3-Oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanenitrile Based on Quantitative Evidence


Synthesis of Pyrazolo[3,4-b]pyridine and Related C4/C5-Fused Heterocyclic Libraries

The C4-attached β-keto-nitrile group enables condensation with aldehydes, active methylene compounds, and amino-heterocycles to form fused pyrazolo-pyridine, pyrazolo-pyrimidine, and pyrazolo-pyran systems. Patent EP 0347773 explicitly describes this chemistry for 3-oxo-propanenitrile derivatives attached at the pyrazole carbon positions [1]. Researchers building heterocyclic libraries for kinase inhibitor or GPCR modulator screening should select this compound over N1-linked isomers (e.g., 1-cyanoacetyl-3,5-dimethylpyrazole) to access C4/C5-fused chemotypes that are otherwise inaccessible [2]. The availability of X-ray structural data supports structure-based design of the fused products [3].

FTO/ALKBH5 Epitranscriptomic Tool Compound Development and SAR Exploration

With documented FTO inhibitory activity (IC50: 11.8 μM), the target compound serves as a tractable starting scaffold for medicinal chemistry optimization toward more potent and selective RNA demethylase inhibitors [1]. The 1,3,5-trimethyl substitution pattern can be systematically varied at each position to probe SAR—an advantage over des-methyl scaffolds that lack the full methylation vector set. Structure-activity data from the spectrofluorimetric FTO binding study demonstrates that pyrazole substitution pattern strongly modulates target engagement, supporting investment in methyl-scanning SAR around this core [2].

Agrochemical Lead Discovery: Building Block for Pyrazole-Containing Herbicides and Fungicides

The 1,3,5-trimethylpyrazole motif appears in commercial agrochemicals, and the β-keto-nitrile group serves as a versatile handle for further derivatization into amides, heterocycles, and hydrazones. The compound's computed physicochemical profile (XLogP3: 0.6, TPSA: 58.7 Ų) falls within favorable ranges for foliar uptake and phloem mobility, making it a suitable building block for agrochemical lead optimization [1]. Its documented role as a versatile intermediate for bioactive scaffold synthesis supports its procurement for agrochemical discovery programs targeting fungicidal or herbicidal pyrazole carboxamide series [2].

QC Reference Standard and Method Development for Regioisomer Purity Analysis

Given that the target compound shares its molecular formula (C9H11N3O) and molecular weight (177.20) with the N1-linked regioisomer, and both are commercially available, there is a demonstrated need for robust analytical methods capable of distinguishing these isomers [1]. The published X-ray crystal structure, ¹H and ¹³C NMR assignments, and IR data provide a verified reference set for developing HPLC-UV, HPLC-MS, or quantitative NMR methods for isomer-specific purity determination [2]. Quality control laboratories supporting GMP synthesis of pyrazole-containing APIs can procure the target compound as an authenticated reference standard for method validation.

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